3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

Catalog No.
S8144464
CAS No.
M.F
C11H8BrN3
M. Wt
262.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

Product Name

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]benzonitrile

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

InChI

InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-3-1-2-9(4-10)5-13/h1-4,6,8H,7H2

InChI Key

SJVGAHVGKRYGSW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)Br

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)Br

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile moiety and a 4-bromo-1H-pyrazole substituent. The compound features a benzene ring attached to a nitrile group (–C≡N) and a pyrazole ring that is brominated at the 4-position. This structure imparts specific chemical and biological properties that are of interest in medicinal chemistry and material science.

  • Oxidation: The bromine atom can be oxidized to form corresponding brominated products.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
  • Substitution: The pyrazole ring may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include potassium permanganate for oxidation, and various alkylating agents for substitution reactions .

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activity. Specifically, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile may interact with biological macromolecules through hydrogen bonding and π-π interactions. This interaction can influence enzymatic pathways and receptor functions, suggesting potential applications in drug development .

The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile typically involves:

  • Condensation Reaction: Combining 4-bromo-1H-pyrazole with a suitable benzonitrile derivative under basic conditions.
  • Solvents: Common solvents include dimethylformamide or dimethyl sulfoxide, with the reaction often conducted at elevated temperatures.
  • Purification: Techniques such as recrystallization or column chromatography are employed to isolate the product with high purity .

This compound has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Organic Synthesis: Used as an intermediate in the creation of more complex heterocyclic systems.
  • Material Science: Investigated for its properties in developing novel materials .

Interaction studies have shown that 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can modulate various biological pathways. Its ability to form hydrogen bonds with proteins suggests that it could be used in designing inhibitors or modulators for specific enzymes or receptors. Further studies are required to elucidate its precise mechanisms of action and potential therapeutic targets .

Several compounds share structural similarities with 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile:

Compound NameUnique Features
3-((4-methyl-1H-pyrazol-1-yl)methyl)benzonitrileContains a methyl group instead of bromine
3-((4-chloro-1H-pyrazol-1-yl)methyl)benzonitrileChlorine substituent offers different reactivity
3-(phenylmethyl)-1H-pyrazoleLacks the nitrile group, altering its properties

Uniqueness: The presence of the bromine atom in 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile enhances its reactivity compared to similar compounds, allowing for diverse synthetic pathways and potential applications in medicinal chemistry .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

260.99016 g/mol

Monoisotopic Mass

260.99016 g/mol

Heavy Atom Count

15

Dates

Last modified: 02-18-2024

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